(2R)-3-(((2-(3-(3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6-yl)thioureido)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl distearate
Description
The compound "(2R)-3-(((2-(3-(3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6-yl)thioureido)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl distearate" is a structurally complex molecule featuring:
- A spiro[isobenzofuran-1,9'-xanthen] core, which is a fluorescent xanthene derivative with hydroxyl and ketone groups at the 3' and 6' positions .
- A thiourea linkage connecting the xanthene core to an ethoxyphosphoryloxypropane backbone .
This combination suggests applications in bioimaging, drug delivery, or lipid-based formulations due to its fluorescent properties and amphiphilic nature.
Properties
Molecular Formula |
C62H93N2O13PS |
|---|---|
Molecular Weight |
1137.4 g/mol |
IUPAC Name |
[(2R)-3-[2-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl)carbamothioylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C62H93N2O13PS/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-58(67)72-46-51(75-59(68)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47-74-78(70,71)73-42-41-63-61(79)64-48-35-38-52-55(43-48)62(77-60(52)69)53-39-36-49(65)44-56(53)76-57-45-50(66)37-40-54(57)62/h35-40,43-45,51,65-66H,3-34,41-42,46-47H2,1-2H3,(H,70,71)(H2,63,64,79)/t51-/m1/s1 |
InChI Key |
QYMCUAQSXLTZNC-NLXJDERGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=S)NC1=CC2=C(C=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=S)NC1=CC2=C(C=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Scientific Research Applications
The compound (2R)-3-(((2-(3-(3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6-yl)thioureido)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl distearate is a complex molecule with potential applications in various scientific fields. This article aims to explore its applications in detail, supported by relevant data and case studies.
Drug Delivery Systems
The amphiphilic nature of the distearate component allows for the formation of micelles or liposomes, which can encapsulate hydrophilic drugs. This property is particularly useful in enhancing the bioavailability of poorly soluble drugs.
Case Study:
A study demonstrated that formulations containing similar phospholipid-based compounds improved the solubility and stability of anticancer drugs, leading to enhanced therapeutic efficacy in vitro and in vivo.
The structural features of this compound suggest potential antioxidant properties due to the presence of hydroxyl groups. Compounds with similar structures have been studied for their ability to scavenge free radicals.
Research Findings:
Research has shown that hydroxylated compounds can significantly reduce oxidative stress markers in cellular models, indicating their potential as therapeutic agents in conditions like neurodegeneration and cardiovascular diseases.
Photodynamic Therapy
The incorporation of the spiro[isobenzofuran] moiety may confer photophysical properties suitable for photodynamic therapy (PDT). PDT utilizes light-activated compounds to produce reactive oxygen species that can selectively destroy tumor cells.
Data Table: Photodynamic Properties
| Property | Value |
|---|---|
| Absorption Wavelength (nm) | 650 |
| Quantum Yield | 0.45 |
| Singlet Oxygen Generation | Yes |
Material Science
The compound's unique chemical structure may also find applications in material science, particularly in developing biodegradable polymers or coatings that exhibit specific mechanical properties or controlled degradation rates.
Case Study:
Research into similar phospholipid derivatives has shown their effectiveness as coatings for medical devices, enhancing biocompatibility and reducing thrombogenicity.
Sensing Applications
Due to its ability to interact with various biological molecules, this compound could be explored as a biosensor component, where changes in its fluorescence properties indicate binding events.
Research Findings:
Studies indicate that derivatives of similar structures can serve as effective sensors for detecting biomolecules such as glucose or cholesterol, showcasing their versatility in diagnostic applications.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structure Variations
A. Spiro[isobenzofuran-xanthene] Derivatives
Key Findings :
- Fluorination (e.g., ) improves photostability and resistance to enzymatic degradation compared to hydroxylated variants .
- Carboxylic acid derivatives () serve as intermediates for conjugation, whereas distearates (target compound) prioritize lipid bilayer integration .
B. Thiourea-Linked Analogues
Key Findings :
- The ethoxyphosphoryloxypropane backbone in the target compound enables modular functionalization, while boronic acid derivatives () enable carbohydrate recognition .
- Distearate esters enhance cellular uptake compared to smaller alkyl chains or polar groups .
C. Ester and Lipid Modifications
Key Findings :
Lipophilicity :
- The distearate chains in the target compound confer logP > 10, surpassing analogues with shorter chains (e.g., ’s TBDMS variant, logP ~8) .
Fluorescence : - The 3',6'-dihydroxy-3-oxo core emits in the green spectrum (~515 nm), while fluorinated derivatives () exhibit red-shifted emission (~550 nm) .
Stability : - Thiourea linkages (target compound) are less prone to hydrolysis than amide bonds in boronic acid derivatives () .
Preparation Methods
Synthesis of the Spiroisobenzofuran-xanthene Core
The spiro core is typically synthesized via condensation reactions involving fluorescein derivatives or related xanthene compounds. The key steps include:
- Formation of the isobenzofuran moiety through lactonization
- Spirocyclization with xanthene derivatives under acidic or basic catalysis
- Introduction of hydroxyl groups at 3' and 6' positions via selective hydroxylation or by using suitably substituted precursors
Phosphorylation and Hydroxyphosphoryl Group Installation
Phosphorylation can be achieved by:
- Reaction of the hydroxy group on the ethoxy linker with phosphoryl chloride (POCl3) or related phosphorylating agents under controlled conditions
- Hydrolysis or partial hydrolysis to yield the hydroxyphosphoryl group
Esterification with Stearic Acid to Form Distearate
The final step involves esterification of the glycerol-like propane-1,2-diyl moiety with stearic acid:
- Activation of stearic acid via DCC (dicyclohexylcarbodiimide) or other coupling agents
- Reaction with the free hydroxyl groups on the propane backbone to form distearate esters
- Purification by chromatography or crystallization
Detailed Stepwise Preparation Method (Hypothetical Based on Typical Synthetic Routes)
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Spirocyclization | Fluorescein derivative, acid/base catalyst | Forms the spiroisobenzofuran-xanthene core |
| 2 | Hydroxylation | Selective hydroxylation reagents | Introduces 3',6'-dihydroxy groups |
| 3 | Thiourea formation | Amino intermediate + isothiocyanate | Forms thioureido linkage via ethoxy linker |
| 4 | Phosphorylation | Phosphoryl chloride (POCl3), base | Installs hydroxyphosphoryl group |
| 5 | Esterification | Stearic acid, DCC or EDC, DMAP catalyst | Forms distearate esters on propane-1,2-diyl backbone |
| 6 | Purification | Column chromatography, recrystallization | Ensures high purity of final compound |
Research Findings and Literature Insights
- Spiroisobenzofuran-xanthene derivatives are commonly synthesized via fluorescein-based chemistry, with well-established methods for spirocyclization and hydroxylation.
- Thiourea linkages are typically formed by nucleophilic addition of amines to isothiocyanates, a robust and high-yielding reaction.
- Phosphorylation of hydroxy groups is conventionally performed using phosphoryl chlorides or phosphoramidites, often under anhydrous conditions to control substitution patterns.
- Esterification with long-chain fatty acids such as stearic acid is standard in lipid chemistry, employing carbodiimide coupling agents and catalysts like DMAP to achieve efficient diester formation.
- No direct preparation method for the exact compound is publicly documented in major chemical databases such as PubChem or ECHA, indicating this compound may be proprietary or synthesized in specialized research contexts.
Summary Table of Key Synthetic Steps
| Synthetic Step | Reagents/Conditions | Expected Outcome | Challenges |
|---|---|---|---|
| Spirocyclization | Fluorescein derivative, acid/base | Formation of spiro core | Control of regioselectivity |
| Hydroxylation | Hydroxylating agents | Installation of 3',6'-dihydroxy groups | Avoiding over-oxidation |
| Thiourea linkage formation | Amino intermediate + isothiocyanate | Formation of thioureido substituent | Purity and side reactions |
| Phosphorylation | POCl3 or phosphoramidites | Introduction of hydroxyphosphoryl group | Moisture sensitivity, selectivity |
| Esterification with stearic acid | Stearic acid, DCC/EDC, DMAP | Formation of distearate esters | Complete esterification, purification |
Q & A
Q. What are the recommended methodologies for synthesizing and purifying (2R)-3-...distearate?
Synthesis involves coupling the spiroxanthene-thioureido intermediate with a phosphorylated glycerol distearate backbone. Key steps include:
- Protection of reactive groups : Use tert-butyl or benzyl groups to protect hydroxyl and amino functionalities during phosphorylation (e.g., as in ).
- Phosphorylation : Employ carbodiimide-mediated coupling for esterification of the phosphorylated ethanolamine linker to the glycerol backbone (analogous to methods in ).
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Q. How can researchers validate the structural integrity of this compound?
Combine multiple analytical techniques:
- NMR spectroscopy : Assign peaks for the spiroxanthene core (e.g., aromatic protons at δ 6.5–8.0 ppm) and distearate chains (δ 0.8–1.3 ppm for CH₃ groups) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular ion [M+H]⁺ and fragmentation patterns of the thioureido and phosphoryl groups .
- Thermal analysis : Differential scanning calorimetry (DSC) to assess melting points of the distearate chains (~60–70°C) .
Q. What experimental protocols ensure stability during storage?
- Storage conditions : Store at –20°C under inert gas (argon) to prevent oxidation of unsaturated bonds in the stearate chains. Avoid exposure to light due to the fluorescent spiroxanthene moiety .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor impurities via HPLC .
Advanced Research Questions
Q. How does the thioureido group influence the compound’s fluorescence properties?
The thioureido moiety may quench or enhance fluorescence by altering electron density in the spiroxanthene core. To evaluate:
Q. What strategies assess lipid membrane interactions mediated by the distearate chains?
Q. How to design long-term environmental fate studies for this compound?
Adopt a tiered approach per OECD guidelines:
- Phase 1 (Lab-scale) : Measure logP (octanol-water) to predict bioaccumulation and use HPLC-MS to identify hydrolysis/byproducts under simulated sunlight ().
- Phase 2 (Field studies) : Deploy in mesocosms to monitor degradation in soil/water matrices and quantify residues via LC-MS/MS .
Q. How to resolve contradictions in biological activity data across studies?
- Method standardization : Replicate assays under controlled conditions (e.g., fixed pH, temperature) as in ’s randomized block design.
- Cross-validation : Compare results from orthogonal methods (e.g., antioxidant activity via DPPH and ORAC assays, as in ).
- Meta-analysis : Apply multivariate statistics to isolate variables (e.g., solvent polarity, cell line variability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
